



Application Notes and Protocols: Reaction Kinetics of Dimethylcarbamyl Bromide in Organic Solvents

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Compound of Interest		
Compound Name:	Dimethylcarbamyl bromide	
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Introduction

Dimethylcarbamyl bromide ((CH₃)₂NCOBr) is a reactive chemical intermediate utilized in the synthesis of various pharmaceuticals and other fine chemicals. Its reactivity is primarily governed by the cleavage of the carbon-bromine bond, which can proceed through different mechanisms depending on the surrounding solvent environment. Understanding the reaction kinetics of **dimethylcarbamyl bromide** in various organic solvents is crucial for optimizing reaction conditions, controlling product formation, and ensuring process safety. These application notes provide a summary of the kinetic data, detailed experimental protocols for kinetic studies, and a visualization of the experimental workflow.

Note on Data: Comprehensive kinetic data for **dimethylcarbamyl bromide** across a wide range of organic solvents is not readily available in the public literature. The data presented here is largely based on studies of the analogous and more thoroughly investigated dimethylcarbamyl chloride ((CH₃)₂NCOCl). It is a well-established principle in organic chemistry that bromides are typically more reactive than the corresponding chlorides in nucleophilic substitution reactions; therefore, the rate constants for **dimethylcarbamyl bromide** are expected to be higher than those listed for the chloride. The general trends and mechanistic insights, however, are expected to be analogous.



Reaction Mechanisms

The solvolysis of dimethylcarbamyl halides in polar protic solvents, such as alcohols and water, generally proceeds through a unimolecular nucleophilic substitution (S_n1) mechanism.[1][2] This involves the rate-determining formation of a planar, resonance-stabilized dimethylcarbamoyl cation, which is then rapidly attacked by the solvent.

In less polar, aprotic solvents and in the presence of strong nucleophiles, a bimolecular nucleophilic substitution (S_n2) mechanism can become competitive or even dominant.[1]

Quantitative Kinetic Data

The following tables summarize kinetic data for the solvolysis of N,N-dimethylcarbamoyl chloride in various solvent systems. This data is provided as a proxy for the behavior of **dimethylcarbamyl bromide**.

Table 1: First-Order Rate Constants (k) for the Solvolysis of N,N-Dimethylcarbamoyl Chloride at 25.0 °C



Solvent (v/v)	k (s ⁻¹)	Reference
100% Water	1.28 x 10 ⁻²	[1]
90% Acetone	1.15 x 10 ⁻⁴	[1]
80% Acetone	5.37 x 10 ⁻⁴	[1]
70% Acetone	1.62 x 10 ⁻³	[1]
60% Acetone	4.07 x 10 ⁻³	[1]
50% Acetone	8.81 x 10 ⁻³	[1]
100% Ethanol	1.95 x 10 ⁻⁵	[1]
90% Ethanol	8.32 x 10 ⁻⁵	[1]
80% Ethanol	2.04 x 10 ⁻⁴	[1]
50% Ethanol	1.86 x 10 ⁻³	[1]
100% Methanol	1.29 x 10 ⁻⁴	[1]
90% Methanol	4.17 x 10 ⁻⁴	[1]
80% Methanol	9.55 x 10 ⁻⁴	[1]
50% Methanol	4.89 x 10 ⁻³	[1]

Table 2: Activation Parameters for the Solvolysis of N,N-Dimethylcarbamoyl Chloride

Solvent	ΔH‡ (kcal/mol)	ΔS‡ (cal/mol·K)	Reference
50% Acetone	18.8	+5.6	[1]
Ethanol	20.2	-2.3	[1]

Table 3: Grunwald-Winstein Parameters for the Solvolysis of N,N-Dimethylcarbamoyl Chloride

The Grunwald-Winstein equation ($log(k/k_0) = mY + lN$) is a linear free-energy relationship used to correlate solvolysis rates. The 'm' value represents the sensitivity of the reaction to the solvent ionizing power (Y), and 'l' represents the sensitivity to solvent nucleophilicity (N).



Substrate	I	m	I/m ratio	Reference
N,N- Dimethylcarbam oyl Chloride	0.74 ± 0.06	0.65 ± 0.05	1.14	[1]

A significant 'm' value and an l/m ratio close to 1 are indicative of an S_n1 mechanism with some degree of nucleophilic solvent assistance in the transition state.[1]

Experimental Protocols

The following is a general protocol for determining the solvolysis kinetics of **dimethylcarbamyl bromide**.

Objective: To determine the first-order rate constant (k) for the solvolysis of **dimethylcarbamyl bromide** in a given organic solvent.

Materials:

- Dimethylcarbamyl bromide
- High-purity organic solvent of choice (e.g., ethanol, acetone, methanol, or aqueous mixtures)
- Conductivity meter and probe
- Constant temperature water bath
- Volumetric flasks and pipettes
- Stopwatch

Procedure:

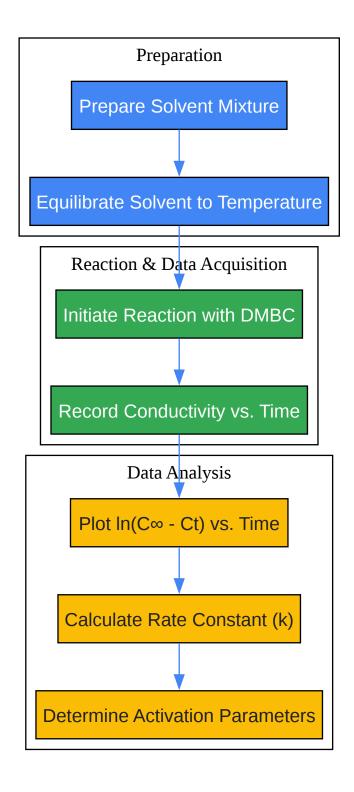
- Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.
- Temperature Equilibration: Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in a constant temperature water bath.



- Conductivity Meter Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Place the conductivity probe into the solvent and allow the reading to stabilize.
- Initiation of Reaction: Prepare a stock solution of dimethylcarbamyl bromide in a small amount of a non-reactive, dry solvent (if necessary for accurate measurement). At time zero (t=0), inject a small, known amount of the dimethylcarbamyl bromide stock solution into the reaction vessel with vigorous stirring. The final concentration of the substrate should be low (e.g., ~10⁻⁴ M) to minimize changes in solvent properties.
- Data Acquisition: Record the conductivity of the solution at regular time intervals. The solvolysis of dimethylcarbamyl bromide produces dimethylamine, hydrobromic acid, and carbon dioxide. The increase in ionic species (HBr) leads to an increase in conductivity.
- Data Analysis:
 - The reaction is followed for at least three half-lives.
 - The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(C∞ Ct)) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Ct is the conductivity at time t. The slope of this plot will be -k.
 - Alternatively, non-linear regression analysis of the conductivity versus time data can be used to fit the data to a first-order rate equation.
- Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), the
 experiment should be repeated at several different temperatures. The Arrhenius equation (k
 = Ae^(-Ea/RT)) or the Eyring equation can then be used to calculate these parameters from
 a plot of ln(k) versus 1/T or ln(k/T) versus 1/T, respectively.

Visualizations





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Caption: Experimental workflow for kinetic analysis of dimethylcarbamyl bromide solvolysis.



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Caption: Simplified S_n1 reaction pathway for **dimethylcarbamyl bromide** solvolysis.

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